molecular formula C24H21N7O2 B2382158 2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-31-7

2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2382158
CAS No.: 539798-31-7
M. Wt: 439.479
InChI Key: ZOHUEQDPFIEYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core with partial saturation (4,7-dihydro configuration). Its structure includes:

  • 2-(2-Methoxyphenyl): A methoxy-substituted aromatic ring at position 2.
  • 5-Methyl: A methyl group at position 3.
  • N-(Pyridin-3-yl) carboxamide: A pyridine ring at the carboxamide nitrogen (position 6).
  • 7-(Pyridin-4-yl): A second pyridine substituent at position 6.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(16-9-12-25-13-10-16)31-24(27-15)29-22(30-31)18-7-3-4-8-19(18)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHUEQDPFIEYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of triazolopyrimidines and has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases.

Chemical Structure and Properties

The compound's structure features a triazolopyrimidine core with multiple functional groups that enhance its biological activity. The presence of methoxy and pyridine moieties contributes to its pharmacological properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 318.36 g/mol

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of triazolopyrimidines have shown effectiveness against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds similar to the target compound have demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potential for further development as anticancer agents .
  • HCT-116 (Colon Cancer) : Studies have shown that related compounds possess cytotoxic effects against HCT-116 cells with IC50 values around 6.2 μM .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Compounds within this class have shown activity against a range of pathogens:

Compound NameActivity TypeReference
7-(3-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineAntimicrobial
5-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidineModerate enzyme inhibition

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity for these targets can modulate their activity and lead to therapeutic outcomes. For example:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites involved in signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazolopyrimidine derivatives:

  • Cytotoxicity Assays : A study screened various derivatives against human cancer cell lines (e.g., MCF-7 and Bel-7402) and found significant cytotoxicity associated with certain modifications to the triazolopyrimidine structure.
    • Findings : Compounds with hydroxyl substitutions showed enhanced activity compared to those without such modifications .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of similar compounds against pathogenic bacteria and fungi.
    • Results : Certain derivatives exhibited potent antibacterial activity compared to standard antibiotics like chloramphenicol .

Scientific Research Applications

Antiviral Properties
Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives against influenza viruses. Specifically, compounds targeting the viral RNA-dependent RNA polymerase (RdRP) have shown promise in disrupting the PA-PB1 interface of the influenza A virus polymerase. This mechanism is crucial for inhibiting viral replication and reducing morbidity associated with influenza infections .

Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds derived from this class have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves induction of apoptosis in cancer cells while sparing normal cells, making these compounds candidates for targeted cancer therapies .

Case Studies

Case Study 1: Antiviral Activity
A study conducted on various triazolo-pyrimidine derivatives demonstrated their ability to inhibit influenza virus replication by targeting specific viral components. The compound's structure was optimized to enhance binding affinity to the RdRP complex, leading to a significant reduction in viral load in infected cell cultures .

Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer activity, a series of synthesized triazolo-pyrimidines were evaluated against breast cancer cell lines such as MCF-7 and MDA-MB 231. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity with minimal toxicity towards normal cells .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual pyridine substituents (positions 6 and 7) are unique among analogues, which typically feature phenyl or substituted phenyl groups. This may enhance binding to metal ions or polar enzyme pockets .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) HRMS (ESI) m/z [M+H]+ Solubility (Predicted)
Target Compound Not reported Not reported Not reported Moderate (pyridine-enhanced)
5j 319.9–320.8 43 453.1677 Low (nitrophenyl group)
5k 280.1–284.3 54 513.0870 Low (bromophenyl group)
2h 251.9–253.1 Not reported 524.55 Moderate (dioxolane)
5l 249.7–250.3 56 481.1823 Moderate (hydroxy group)

Key Observations :

  • The target compound’s pyridine substituents likely improve aqueous solubility compared to nitro- or bromophenyl-containing analogues (e.g., 5j, 5k) .
  • Melting points for similar compounds range widely (250–320°C), correlating with substituent polarity and crystallinity .

Key Observations :

  • The target compound’s pyridine rings may favor interactions with kinase ATP-binding pockets, analogous to mTOR inhibitors (e.g., 2h) .
  • Derivatives with trimethoxyphenyl groups (e.g., 5j, 5k) show anti-inflammatory activity, suggesting structural motifs for further exploration .

Key Research Findings

Pyridine-containing triazolo[1,5-a]pyrimidines are underexplored but show promise for targeting kinase pathways .

Substituents at position 7 (e.g., pyridinyl vs. phenyl) significantly influence solubility and bioactivity .

Multi-component syntheses are versatile but require optimization for heteroaromatic aldehydes .

Preparation Methods

Core Triazolopyrimidine Formation

The triazolopyrimidine scaffold is synthesized via a one-pot condensation of 5-amino-1,2,4-triazole derivatives, β-keto esters, and aldehydes. For this compound:

  • Reactants :
    • 5-Amino-1-(2-methoxyphenyl)-1,2,4-triazole
    • Ethyl 3-(pyridin-4-yl)-3-oxopropanoate (β-keto ester)
    • Pyridine-3-carbaldehyde
  • Conditions : Reflux in ethanol with NaOH (2N, 3–5 h).
  • Mechanism : The reaction proceeds through Knoevenagel condensation followed by cyclocondensation (Scheme 1).

Outcome :

  • Intermediate: 7-Chloro-2-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-triazolo[1,5-a]pyrimidine (Yield: 82%).

Carboxamide Functionalization

The chloro intermediate undergoes nucleophilic substitution with pyridin-3-amine:

  • Reagents : Pyridin-3-amine (2.5 eq), DMF, 80°C, 12 h.
  • Yield : 89%.

Microwave-Assisted Synthesis

High-Pressure Coupling

Adapted from patent EP3333162A1, this method enhances reaction efficiency:

  • Reactants :
    • 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
    • 1-(2-Methoxyphenyl)guanidine nitrate
    • NaOH in DMSO
  • Conditions :
    • Microwave reactor (25 MPa, 463K, 52.35 W/cm³ power density).
    • Residence time: 10 min.

Outcome :

  • Direct formation of triazolopyrimidine core with simultaneous introduction of pyridin-4-yl and methoxyphenyl groups (Yield: 97%, Purity: 95.8%).

Post-Synthesis Amidation

The carboxamide group is introduced via coupling with pyridin-3-amine:

  • Reagents : HATU, DIPEA, DMF, room temperature, 6 h.
  • Yield : 94%.

Stepwise Cyclization and Functionalization

Di-Keto Intermediate Preparation

Ethyl 2-(2-methoxyphenyl)-3-oxobutanoate is synthesized by Claisen condensation:

  • Reactants : Ethyl acetoacetate, 2-methoxybenzoyl chloride, NaH.
  • Yield : 78%.

Triazole Ring Closure

Condensation with 5-amino-1,2,4-triazole:

  • Conditions : POCl₃, 110°C, 8 h.
  • Intermediate : 7-Chloro-2-(2-methoxyphenyl)-5-methyl-triazolo[1,5-a]pyrimidine (Yield: 85%).

Pyridin-4-yl Substitution

Pd-catalyzed Suzuki coupling:

  • Reactants : Pyridin-4-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 90°C.
  • Yield : 76%.

Carboxamide Installation

Reaction with pyridin-3-amine using EDCI/HOBt:

  • Conditions : CH₂Cl₂, RT, 24 h.
  • Yield : 80%.

Comparative Analysis of Methods

Parameter Multicomponent Microwave Stepwise
Reaction Time 8–12 h 10 min 24–48 h
Overall Yield 75% 97% 68%
Purity (HPLC) 92% 95.8% 89%
Key Advantage Scalability Speed Modularity
Limitation Low regioselectivity High equipment cost Multiple steps

Optimization Strategies

Solvent Effects

  • DMSO improves microwave absorption and reaction homogeneity.
  • Ethanol reduces side reactions in multicomponent approaches.

Catalytic Enhancements

  • Microwave irradiation increases reaction rates by 15-fold compared to conventional heating.
  • Palladium catalysts (e.g., Pd₂(dba)₃) enhance cross-coupling efficiency (TOF: 1,200 h⁻¹).

Purification Techniques

  • Crystallization : Ethanol/water (3:1) achieves >95% purity.
  • Column Chromatography : SiO₂, CH₂Cl₂/MeOH (9:1) for carboxamide intermediates.

Mechanistic Insights

Cyclocondensation Pathway

The triazolopyrimidine core forms via:

  • Knoevenagel adduct formation between β-keto ester and aldehyde.
  • Nucleophilic attack by 5-amino-triazole.
  • Aromatization through HCl elimination.

Microwave Effects

  • Dielectric heating reduces activation energy (ΔG‡: 78 kJ/mol → 62 kJ/mol).
  • Pressure (25 MPa) suppresses side-product formation by stabilizing transition states.

Challenges and Solutions

Challenge Solution Reference
Low solubility of intermediates Use DMSO/DMF (1:1) as co-solvent
Epimerization at C7 Conduct reactions under inert atmosphere (N₂)
Carboxamide hydrolysis Avoid aqueous workup; use anhydrous conditions

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this triazolopyrimidine derivative, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving cyclocondensation of precursors like 5-amino-1,2,4-triazoles with aromatic aldehydes and β-keto esters. Solvent choice (e.g., dimethylformamide or acetic acid) and catalysts (e.g., APTS) significantly affect reaction efficiency. Microwave-assisted synthesis (30 minutes at 323 K) can improve yields by up to 70% compared to traditional reflux methods . Characterization via 1^1H NMR and IR spectroscopy confirms intermediate formation, while recrystallization from ethanol or acetone enhances purity .

Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving stereochemical uncertainties?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the triazolopyrimidine core and substituent orientations. For example, π-π stacking interactions between aromatic rings (centroid distances: 3.63–3.88 Å) stabilize the crystal lattice . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (e.g., 13^{13}C DEPT, HSQC) to assign proton environments and verify regiochemistry .

Q. What are the reported biological targets, and what assays are used to evaluate its activity?

  • Methodological Answer : The compound exhibits kinase inhibition and antiproliferative effects in cancer cells. Kinase inhibition is assessed via in vitro enzymatic assays (e.g., ATP-binding pocket competition using recombinant kinases). Antiproliferative activity is quantified using MTT or SRB assays on cell lines (e.g., IC50_{50} values in μM range), with mechanistic studies employing flow cytometry for apoptosis/cycle analysis .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final cyclization step?

  • Methodological Answer : Low yields often arise from steric hindrance at the pyrimidine ring closure. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : APTS (3-aminopropyltriethoxysilane) improves reaction rates by stabilizing transition states .
  • Microwave irradiation : Reduces reaction time from hours to minutes, minimizing side-product formation .
  • Real-time monitoring : Use of HPLC-MS to track intermediate conversion and adjust reaction parameters dynamically .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum content) or compound purity. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for liver cancer) and serum-free media to reduce variability .
  • Purity validation : Confirm ≥95% purity via HPLC with photodiode array detection to exclude confounding impurities .
  • Dose-response curves : Generate IC50_{50} values across multiple replicates to assess reproducibility .

Q. What structural modifications enhance selectivity for specific kinase isoforms while minimizing off-target effects?

  • Methodological Answer : SAR studies suggest:

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -Cl at the 2-phenyl position) increases affinity for tyrosine kinases (e.g., EGFR) .
  • Pyridine ring substitution : Replacing pyridin-4-yl with pyridin-3-yl alters hydrogen-bonding interactions, improving selectivity for VEGFR-2 .
  • Molecular docking : Use AutoDock Vina to predict binding poses and guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.